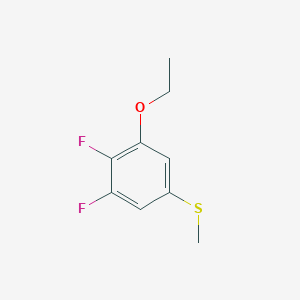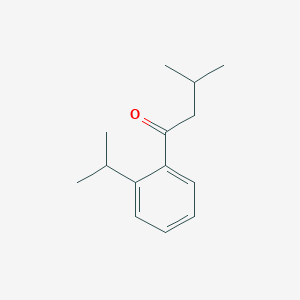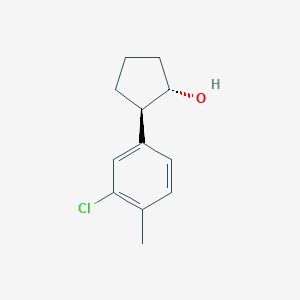
2-(3-Methyl-4-propoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-4-propoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol It is a derivative of phenylethanol, characterized by the presence of a methyl group at the 3-position and a propoxy group at the 4-position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Methyl-4-propoxyphenyl)ethanol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 3-methyl-4-propoxyphenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with ethylene oxide to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
2-(3-Methyl-4-propoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or amines, depending on the substituent introduced.
科学研究应用
2-(3-Methyl-4-propoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 2-(3-Methyl-4-propoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely, depending on the context of its use.
相似化合物的比较
Similar Compounds
2-Phenylethanol: A simpler analog without the methyl and propoxy groups.
4-Propoxyphenylethanol: Similar structure but lacks the methyl group.
3-Methylphenylethanol: Similar structure but lacks the propoxy group.
Uniqueness
2-(3-Methyl-4-propoxyphenyl)ethanol is unique due to the presence of both the methyl and propoxy groups, which can influence its chemical reactivity and physical properties. These substituents may enhance its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3-methyl-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-14-12-5-4-11(6-7-13)9-10(12)2/h4-5,9,13H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWAYQFDQGJJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,4-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990196.png)





![O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990249.png)
![2-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7990250.png)
